(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Overview
Description
- 3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a chemical compound with the molecular formula C14H12BF3O3 . It belongs to the class of boronic acids and derivatives.
- The compound consists of a phenyl ring with a trifluoromethyl group attached to it, connected to a boronic acid moiety via an ether linkage.
Synthesis Analysis
- The synthesis of this compound typically involves the reaction of an appropriate phenol (such as 3-trifluoromethylphenol) with a boron reagent (such as boron tribromide or boronic acid derivatives).
- The specific synthetic route may vary depending on the desired substitution pattern and functional groups.
Molecular Structure Analysis
- The molecular structure of 3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid consists of a phenyl ring (with the trifluoromethyl group) connected to a boronic acid group via an oxygen atom.
- The boronic acid group contains a boron atom bonded to three oxygen atoms.
Chemical Reactions Analysis
- This compound can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used for the synthesis of biaryl compounds.
- It may also be involved in other coupling reactions and functional group transformations.
Physical And Chemical Properties Analysis
- Melting Point : The compound has a melting point range of 90-133°C .
- Solubility : It is soluble in organic solvents like acetone , methanol , and ethyl acetate .
Scientific Research Applications
Catalysis and Organic Synthesis
Boronic acids are known for their role in catalysis, particularly in dehydrative condensation and amidation reactions. The ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to catalyze dehydrative condensation between carboxylic acids and amines efficiently. This process is significant for peptide synthesis and other organic transformations, highlighting the importance of the ortho-substituent in preventing coordination to the boron atom, thereby accelerating the reaction (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Material Science and Polymer Chemistry
Boronic acids play a pivotal role in material science, particularly in the synthesis of novel polymers with high glass-transition temperatures and solubility in organic solvents. The introduction of trifluoromethyl groups into boronic acid compounds has been used to synthesize novel arylene ether polymers with exceptional thermal stability and solubility properties, making them suitable for high-performance applications (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, et al., 2007).
Environmental Sensing and Reporting
Boronic acids are utilized in the development of environmental sensors and reporting systems. The design of nitrophenol-based boronic acid reporter compounds exploits the pK(a)-lowering effect of diol binding for the selective and specific recognition of saccharides. These reporter compounds undergo significant UV changes upon saccharide binding, demonstrating their potential for constructing polyboronic acid sensors for biological significance (W. Ni, H. Fang, G. Springsteen, B. Wang, 2004).
Biochemical Applications
In the realm of biochemistry, boronic acids are explored for their inhibitory properties against enzymes such as class C beta-lactamases. Aromatic boronic acids, including derivatives with various substituents, have been shown to reversibly inhibit these enzymes, suggesting their potential in studying enzyme mechanisms and possibly in the development of therapeutic agents (T. Beesley, N. Gascoyne, V. Knott-Hunziker, et al., 1983).
Safety And Hazards
- Hazard Classification : Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
- Precautions : Avoid ingestion, wash hands thoroughly after handling, and seek medical attention if needed.
Future Directions
- Further research could explore its applications in catalysis, materials science, and medicinal chemistry.
- Investigate its potential as a building block for drug discovery or as a ligand in transition metal-catalyzed reactions.
Remember that this analysis is based on available information, and specific details may vary depending on the context and intended use of the compound. Always consult reliable sources and scientific literature for more in-depth information123
properties
IUPAC Name |
[3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(19)20/h1-8,19-20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFNNGHGIHZSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584644 | |
Record name | (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
870778-98-6 | |
Record name | (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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